Product packaging for 5,5,5-Trifluoro-4-oxopentanoic acid(Cat. No.:CAS No. 684-76-4)

5,5,5-Trifluoro-4-oxopentanoic acid

Cat. No.: B032627
CAS No.: 684-76-4
M. Wt: 170.09 g/mol
InChI Key: JUYJVMZMNMXMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Research Significance in Fluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is highly sought after in medicinal chemistry and materials science. guidechem.com Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. guidechem.comorganic-chemistry.org

5,5,5-Trifluoro-4-oxopentanoic acid serves as a key trifluoromethyl-containing building block. guidechem.com The significance of such building blocks lies in their ability to introduce the CF₃ group into a target molecule in a controlled and efficient manner. organic-chemistry.org The use of these synthons circumvents the often harsh and non-selective conditions required for direct trifluoromethylation reactions. guidechem.com The dual functionality of this compound—a reactive ketone and a carboxylic acid—provides multiple points for chemical modification, making it a versatile precursor in the synthesis of a wide array of fluorinated compounds. scbt.comchemspider.com

Contextual Role in Organic Synthesis and Functional Molecule Design

The structural features of this compound make it an ideal starting material for the synthesis of various functional molecules, especially heterocyclic compounds which are prevalent in pharmaceuticals.

As a 1,4-dicarbonyl compound, it is a suitable substrate for the Paal-Knorr synthesis , a classical and powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org By reacting this compound with primary amines or ammonia, researchers can synthesize trifluoromethyl-substituted pyrroles. researchgate.netorganic-chemistry.org Similarly, treatment with dehydrating agents can yield trifluoromethyl-substituted furans. organic-chemistry.org These heterocyclic cores are scaffolds for many biologically active molecules.

Furthermore, the trifluoromethyl ketone moiety is a versatile handle for constructing other heterocyclic systems. For instance, 1,4-dicarbonyl compounds are precursors for the synthesis of pyridazines, a class of six-membered heterocycles with diverse pharmacological activities. rsc.orgorganic-chemistry.org The reaction of β-alkoxyvinyl trifluoromethylketones with sulfonimidamides has been shown to produce trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides, highlighting the broad utility of the trifluoromethyl ketone synthon. rsc.org

The development of potent and selective S1P₁ receptor agonists, which have applications in treating autoimmune diseases, has involved chemical series based on 4-oxo-butanoic acid structures, indicating the potential for fluorinated analogues derived from this compound in drug discovery. nih.gov Similarly, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been investigated as potential treatments for obesity and diabetes, showcasing the importance of the trifluoromethyl group in designing bioactive compounds. nih.gov

Historical and Current Trajectories in Academic Investigations

While a specific, seminal publication detailing the initial synthesis of this compound is not readily apparent in a broad survey of the literature, its availability from various chemical suppliers indicates that it is a well-established compound in the repertoire of synthetic chemistry. scbt.comchemicalregister.commanchesterorganics.com The synthesis of similar fluorinated pentanoic acids has been described, for example, through the reaction of a Grignard reagent with carbon dioxide, suggesting potential synthetic routes. prepchem.com

Historically, the development of synthetic methods for organofluorine compounds has been a significant area of research. The current trajectory of investigations involving this compound is heavily focused on its application as a building block in medicinal and agrochemical research. nih.gov The contemporary emphasis is on leveraging its unique properties to create novel, functional molecules with enhanced biological activity and improved pharmacokinetic profiles. guidechem.comorganic-chemistry.org

Recent research highlights the use of trifluoromethyl-containing building blocks in the synthesis of complex heterocyclic systems and in the development of new synthetic methodologies, including biocatalysis. rsc.orgorganic-chemistry.org The ongoing exploration of reactions such as the Paal-Knorr synthesis with fluorinated substrates and the design of new catalysts for these transformations continue to expand the utility of compounds like this compound. researchgate.netresearchgate.net The investigation into derivatives of 4-benzamido-5-oxopentanoic acids as selective antagonists for cholecystokinin (B1591339) receptors further underscores the relevance of this structural motif in drug discovery. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 684-76-4 scbt.com
Molecular Formula C₅H₅F₃O₃ scbt.com
Molecular Weight 170.09 g/mol scbt.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5,5,5-Trifluoro-levulinic acid
(R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid
4-benzamido-5-oxopentanoic acid
2-phenyl-5-trifluoromethyloxazole-4-carboxamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3O3 B032627 5,5,5-Trifluoro-4-oxopentanoic acid CAS No. 684-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-trifluoro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYJVMZMNMXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608531
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-76-4
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,5,5 Trifluoro 4 Oxopentanoic Acid

Established Chemical Synthesis Pathways

The traditional synthesis of 5,5,5-Trifluoro-4-oxopentanoic acid and related β-keto acids relies on well-understood organic reactions. These methods provide reliable access to the target molecule, albeit sometimes with the use of hazardous reagents or under harsh conditions.

Strategies for Introducing the Trifluoromethyl Group at the C-5 Position

The incorporation of the trifluoromethyl (CF3) group is a critical step in the synthesis. Several methods have been developed for the trifluoromethylation of carbonyl compounds and their precursors.

One common strategy involves the use of nucleophilic trifluoromethylating agents. Reagents like the Ruppert-Prakash reagent (Me3SiCF3) can be used to introduce the CF3 group to esters. beilstein-journals.org Another approach utilizes fluoroform (HCF3), a potent greenhouse gas, in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion for reaction with esters. beilstein-journals.orgresearchgate.net The choice of solvent and base is crucial for the success of this transformation, with systems like KHMDS in triglyme (B29127) showing effectiveness. beilstein-journals.org

Electrophilic trifluoromethylating reagents, such as Togni and Umemoto reagents, have also gained prominence. acs.org More recently, radical trifluoromethylation has emerged as a powerful tool. For instance, photoredox catalysis can enable the use of CF3Br as a low-cost and atom-economical trifluoromethyl source for the trifluoromethylation of O-silyl enol ethers, which are precursors to ketones. acs.org

A novel intramolecular approach involves the migration of a trifluoromethyl group. For example, vinyl triflates can be converted to α-trifluoromethylated ketones through a radical process where the trifluoromethyl group from the triflate itself migrates to the α-position of the ketone. nih.gov

Table 1: Comparison of Selected Trifluoromethylation Methods

MethodReagent(s)Substrate ExampleKey Features
Nucleophilic TrifluoromethylationHCF3/KHMDS/triglymeMethyl estersUtilizes a potent greenhouse gas as the CF3 source; requires strong base. beilstein-journals.orgresearchgate.net
Radical TrifluoromethylationCF3Br, fac-Ir(ppy)3O-Silyl enol ethersEmploys a low-cost CF3 source under mild, photocatalytic conditions. acs.org
Intramolecular MigrationVinyl triflatesVinyl triflatesAbsence of external trifluoromethyl sources; proceeds via a radical mechanism. nih.gov
Claisen CondensationEthyl trifluoroacetate, NaHEnolizable alkyl phenyl ketonesA tandem process involving Claisen condensation and retro-Claisen cleavage. organic-chemistry.org

Construction of the 4-Oxo Moiety

The formation of the β-keto group is a central transformation in the synthesis of this compound. The Claisen condensation is a classic and widely used method for this purpose. fiveable.me This reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed to the corresponding β-keto acid. The presence of α-hydrogens on one of the ester reactants is essential for the formation of the necessary enolate intermediate. fiveable.me

Alternative methods for constructing β-keto esters and, by extension, β-keto acids include:

The reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors. organic-chemistry.org

The condensation of aldehydes with ethyl diazoacetate catalyzed by molybdenum(VI) dichloride dioxide or niobium pentachloride. organic-chemistry.org

A one-pot reaction of carboxylic acids and ynol ethers promoted by silver(I) oxide. organic-chemistry.org

Palladium-catalyzed reactions of allyl β-keto carboxylates offer another route. These reactions proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation, which can then undergo various transformations to yield ketones. nih.gov

Elaboration of the Pentanoic Acid Backbone

The final step in many synthetic sequences is the generation of the carboxylic acid functionality. This is often achieved through the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. Alkaline hydrolysis using a base like sodium hydroxide, followed by careful acidification, is a common procedure. tandfonline.comacs.org For instance, β-keto esters can be hydrolyzed overnight in a solution of sodium hydroxide, followed by extraction and acidification to yield the desired β-keto acid. acs.org

In some cases, the entire pentanoic acid backbone is constructed in a single step. For example, the reaction of carboxylic acid dianions with esters and subsequent trapping with trimethylchlorosilane can lead to trimethylsilyl (B98337) esters that are then solvolytically converted to β-keto acids. tandfonline.com

Exploration of Alternative Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring greener and more efficient synthetic strategies for fluorinated compounds like this compound.

Considerations for Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of synthesizing fluorinated molecules, this involves using less toxic reagents, minimizing waste, and employing milder reaction conditions. numberanalytics.combioengineer.org

Key areas of development in green fluorine chemistry include:

Safer Fluorinating Agents : Efforts are being made to replace hazardous reagents like elemental fluorine and antimony trifluoride (SbF3) with safer alternatives. cas.cndovepress.com For example, a novel quaternary ammonium-based fluorinating reagent, R4NF(HFIP)3, has been developed from potassium fluoride (B91410) and is less hygroscopic and more soluble in organic solvents. bioengineer.org

Electrochemical Fluorination : Electrochemical methods, such as the Simons process, offer a reagent-free approach to fluorination. numberanalytics.comdovepress.com Anodic oxidation in the presence of a fluoride source like Et3N·3HF can introduce fluorine under mild conditions and has the potential for scalability. numberanalytics.com

Catalytic Methods : The development of efficient catalysts for fluorination reactions is a major focus. numberanalytics.com This includes metal-free protocols, such as the use of fluoroarenes to activate carboxylic acids for trifluoromethylation. organic-chemistry.org

Table 2: Green Chemistry Considerations in Fluorination

PrincipleTraditional MethodGreener Alternative
Safer Reagents Use of hazardous reagents like SbF3 and HF. cas.cndovepress.comDevelopment of non-toxic fluorinating agents like R4NF(HFIP)3. bioengineer.org
Waste Minimization Generation of significant HCl byproduct in Swarts reaction. cas.cndovepress.comElectrochemical methods that avoid stoichiometric byproducts. numberanalytics.com
Milder Conditions Harsh reaction conditions often required.Photocatalytic and metal-free catalytic reactions at room temperature. acs.orgorganic-chemistry.org

Potential for Biomass-Derived Precursor Utilization

The use of renewable feedstocks derived from biomass is a cornerstone of a sustainable chemical industry. While the direct synthesis of this compound from biomass is not yet established, the synthesis of ketone precursors from biomass-derived aromatic ethers has been demonstrated. nih.gov For example, anisole, which can be derived from lignin, can be converted to cyclohexanone (B45756) in high yield using a bromide salt-modified palladium on carbon catalyst. nih.gov

The broader field of metabolic engineering and synthetic biology offers potential future pathways. For instance, microorganisms can be engineered to produce a variety of chemical building blocks. mdpi.com While currently focused on other types of molecules, it is conceivable that future research could lead to the biosynthesis of fluorinated organic acids or their immediate precursors, which could then be chemically modified to produce the target compound.

Chemical Reactivity and Transformation Mechanisms of 5,5,5 Trifluoro 4 Oxopentanoic Acid

Reactions Involving the Keto Group

The keto group in 5,5,5-Trifluoro-4-oxopentanoic acid is the primary site for a variety of nucleophilic addition and reduction reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. For this compound, this reactivity is modulated by the electronic effects of the CF₃ group.

The formation of cyanohydrins from ketones is a classic nucleophilic addition reaction. In the case of this compound, this transformation has been a subject of specific study.

Research Findings: A notable investigation into the reactivity of this compound involves its reaction with hydrogen cyanide (HCN) to form the corresponding cyanohydrin. A key study in this area was conducted by Burdon, Smith, and Tatlow, who explored the formation of cyanohydrins from this acid and its ethyl ester derivative. While the acid itself can form a cyanohydrin, it exists in equilibrium with the starting material. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon particularly electrophilic and favors the addition of the cyanide ion.

Reaction Mechanism: The generally accepted mechanism for cyanohydrin formation proceeds in two main steps under basic or neutral to slightly acidic conditions.

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the keto group. This leads to the formation of a tetrahedral alkoxide intermediate, with the pi electrons of the carbonyl bond moving to the oxygen atom.

Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, such as an undissociated HCN molecule or a weak acid, to yield the final cyanohydrin product, 5,5,5-Trifluoro-4-hydroxy-4-cyanopentanoic acid.

The reaction is reversible, and the position of the equilibrium depends on the specific reaction conditions and the substrate's structure.

Table 1: Cyanohydrin Formation Reaction Details
Reactant Reagent Product Reaction Type
This compoundHydrogen Cyanide (HCN)5,5,5-Trifluoro-4-hydroxy-4-cyanopentanoic acidNucleophilic Addition

Aldol (B89426) and Claisen-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. These reactions typically require the presence of an enolizable proton (an α-hydrogen). This compound possesses α-hydrogens on the carbon atom situated between the carbonyl and carboxyl groups (C3).

Theoretical Reactivity: Theoretically, the presence of these acidic protons should allow this compound to act as a nucleophile in condensation reactions after being deprotonated by a suitable base to form an enolate.

Aldol-type Condensation: The enolate could potentially react with another ketone or aldehyde. However, a self-condensation would be complex due to the presence of two different carbonyl functionalities (the ketone and the carboxylic acid). A reaction with another aldehyde or ketone (a crossed aldol condensation) would be more plausible.

Claisen-type Condensation: A Claisen condensation involves the reaction between two ester molecules. While the parent acid would not undergo a Claisen condensation directly, its ester derivative, such as ethyl 5,5,5-trifluoro-4-oxopentanoate, could theoretically undergo a self-condensation or a crossed Claisen condensation with another ester. masterorganicchemistry.combyjus.com The reaction involves the formation of a β-keto ester. masterorganicchemistry.com

Despite the theoretical possibility of these transformations, specific documented examples of this compound or its simple esters participating in Aldol or Claisen condensation reactions are not prominently featured in readily available scientific literature.

Reductions of the Carbonyl Moiety

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 5,5,5-Trifluoro-4-hydroxypentanoic acid. This transformation can be achieved using various reducing agents.

Common Reduction Methods:

Hydride Reductants: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to alcohols. masterorganicchemistry.comyoutube.comyoutube.com It is advantageous because it typically does not reduce the carboxylic acid functionality under standard conditions. masterorganicchemistry.comyoutube.com The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) are often employed. The enantioselective hydrogenation of structurally similar β-ketoesters, like ethyl 4,4,4-trifluoroacetoacetate, has been achieved with high enantiomeric excess using platinum catalysts modified with chiral alkaloids (e.g., cinchonidine). researchgate.net This suggests that similar stereocontrolled reductions could be possible for this compound, yielding specific stereoisomers of the hydroxy acid product. The conditions for catalytic hydrogenation, such as pressure and temperature, can be optimized to favor the reduction of the keto group while leaving the carboxylic acid intact.

Table 2: Reduction of Keto Group
Reducing Agent Product Selectivity
Sodium Borohydride (NaBH₄)5,5,5-Trifluoro-4-hydroxypentanoic acidHigh for keto group; does not reduce carboxylic acid
Catalytic Hydrogenation (H₂/Catalyst)5,5,5-Trifluoro-4-hydroxypentanoic acidConditions can be tuned for selectivity over the carboxylic acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group provides another center of reactivity in the molecule, primarily for reactions like esterification.

Esterification Processes

The conversion of the carboxylic acid group into an ester is a common and important transformation. The Fischer esterification is a classical method for achieving this.

Research Findings and Mechanism: Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, the alcohol is typically used in large excess, and the water formed as a byproduct may be removed. masterorganicchemistry.comlibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

For example, reacting this compound with ethanol under these conditions produces ethyl 5,5,5-trifluoro-4-oxopentanoate. operachem.com

Table 3: Fischer Esterification of this compound
Alcohol Catalyst Product
EthanolH₂SO₄ (conc.)Ethyl 5,5,5-trifluoro-4-oxopentanoate
MethanolH₂SO₄ (conc.)Methyl 5,5,5-trifluoro-4-oxopentanoate

Amidation and Peptide Coupling Analogues

The carboxylic acid group of this compound is a prime site for amidation reactions, which could lead to the formation of a variety of amide derivatives and peptide coupling analogues. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond between a carboxylic acid and an amine. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents and their general mechanisms provide a framework for predicting their reactivity with this compound.

Table 1: Common Peptide Coupling Reagents and Their General Activation Mechanism

Coupling ReagentAbbreviationActivating Mechanism
DicyclohexylcarbodiimideDCCForms a highly reactive O-acylisourea intermediate.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms an active benzotriazolyl ester.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUForms a highly reactive OAt-ester.

Despite the theoretical potential for these reactions, specific examples detailing the amidation of this compound or its use in synthesizing peptide analogues are not readily found in the surveyed scientific literature. The synthesis of such analogues would be of interest for introducing a trifluoromethyl ketone moiety into peptide structures, which can act as a warhead for inhibiting certain classes of proteases.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent functional groups through strong inductive effects.

Electronic Effects on Adjacent Functionalities

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect) on the neighboring carbonyl carbon of the ketone. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the ketone in this compound is expected to be more reactive towards nucleophiles compared to non-fluorinated analogues.

This enhanced electrophilicity can also influence the acidity of the α-protons (on the carbon between the two carbonyl groups). However, in this specific molecule, there are no α-protons on the carbon atom between the ketone and the trifluoromethyl group. The protons on the other side of the ketone (C3) would experience a less direct, but still present, electron-withdrawing effect.

Furthermore, the -CF₃ group's influence extends to the carboxylic acid moiety. The electron-withdrawing nature of the trifluoromethyl group, transmitted through the carbon backbone, increases the acidity of the carboxylic acid proton, making it a stronger acid than its non-fluorinated counterpart.

Stereochemical Control in Transformations (if chirality is induced)

The reduction of the ketone in this compound to a secondary alcohol would create a new chiral center. The stereochemical outcome of such a transformation can be influenced by the choice of reducing agent and the presence of chiral auxiliaries or catalysts. Asymmetric reduction of ketones is a well-established field, and various methods could theoretically be applied.

However, there is a lack of specific studies in the literature that investigate the stereoselective reduction of the ketone in this compound or its derivatives. The development of methods to control the stereochemistry at the newly formed hydroxyl-bearing carbon would be crucial for the synthesis of enantiomerically pure building blocks for pharmaceuticals and other bioactive molecules.

Mechanistic Investigations of Novel Derivatizations

The bifunctional nature of this compound makes it a candidate for the synthesis of various heterocyclic compounds. For instance, it could potentially undergo reactions like the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. In this case, the keto-acid could potentially be converted into a 1,4-dicarbonyl equivalent to participate in such cyclizations.

Mechanistic investigations into novel derivatizations of this compound are essential for understanding its reactivity and unlocking its full potential in synthetic chemistry. However, at present, there is a significant void in the literature concerning detailed mechanistic studies of its unique reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 5,5,5 Trifluoro 4 Oxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of 5,5,5-Trifluoro-4-oxopentanoic acid, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Application of ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-) in the aliphatic chain. The methylene group adjacent to the carboxylic acid (C-2) and the one adjacent to the ketone (C-3) would appear as triplets due to spin-spin coupling with each other. The acidic proton of the carboxyl group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-COOH (C2-H)2.6 - 2.9Triplet6-8
-CH₂-COCF₃ (C3-H)3.1 - 3.4Triplet6-8
-COOH10 - 13Broad SingletN/A

These are predicted values based on typical chemical shifts for similar functional groups.

Application of ¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The trifluoromethyl group (-CF₃) will cause the signal for the C-5 carbon to appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The carbonyl carbon of the ketone (C-4) will also show coupling to the fluorine atoms, likely a quartet with a smaller coupling constant (²JCF). The chemical shifts of the carbonyl carbons are characteristically downfield.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-COOH)175 - 180Singlet
C-2 (-CH₂-COOH)28 - 33Singlet
C-3 (-CH₂-COCF₃)35 - 40Singlet
C-4 (-COCF₃)190 - 195Quartet (²JCF)
C-5 (-CF₃)115 - 120Quartet (¹JCF)

These are predicted values based on typical chemical shifts and coupling patterns for similar functional groups.

Application of ¹⁹F NMR Spectroscopy for Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is particularly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is influenced by the adjacent carbonyl group. In trifluoromethyl ketones, the presence of keto-enol tautomerism can influence the observed chemical shift, with the keto form typically being more shielded. dovepress.com The chemical shift can also be affected by the solvent polarity. dovepress.com

Predicted ¹⁹F NMR Data for this compound

Fluorine NucleiPredicted Chemical Shift (δ, ppm, relative to CFCl₃)
-CF₃-75 to -85

This predicted range is based on typical values for trifluoromethyl ketones. dovepress.comnih.gov

Advanced NMR Techniques for Stereochemical Analysis

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the stereochemistry of molecules. However, this compound is an achiral molecule and does not possess any stereocenters. Therefore, advanced NMR techniques for stereochemical analysis are not applicable in this context. Should a chiral derivative be synthesized, for instance by reduction of the ketone to a hydroxyl group, techniques like NOESY could be used to determine the relative stereochemistry of the resulting diastereomers.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is a polar and non-volatile carboxylic acid, derivatization is typically required before GC-MS analysis to increase its volatility. chromforum.orgnih.gov Common derivatization methods include esterification of the carboxylic acid group.

Once derivatized, the compound can be separated from impurities and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, as well as a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for a derivatized this compound would likely involve:

Alpha-cleavage on either side of the carbonyl groups.

Loss of the trifluoromethyl group (-CF₃).

Loss of the ester group.

McLafferty rearrangement if structurally possible.

Predicted Key Fragment Ions in GC-MS of Methylated this compound (Methyl 5,5,5-trifluoro-4-oxopentanoate)

m/zPossible Fragment Identity
184[M]⁺ (Molecular Ion)
153[M - OCH₃]⁺
115[M - COOCH₃]⁺
97[CF₃CO]⁺
69[CF₃]⁺

These are predicted values based on common fragmentation patterns of esters and ketones.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of complex mixtures containing this compound and its analogs. While direct LC-MS/MS methods for the simultaneous quantification of related short-chain fatty acids like 3-hydroxypentanoic acid and 3-oxopentanoic acid have been developed, the analysis of fluorinated compounds presents unique considerations. nih.gov The inherent properties of these molecules, which ionize effectively through negative electrospray ionization, make tandem mass spectrometry a selective and powerful tool for their quantitative determination. nih.gov

In typical LC-MS analyses of related keto acids, specific retention times are crucial for identification and quantification. For instance, in a validated method for 3-hydroxypentanoic acid and 3-oxopentanoic acid, retention times were recorded at 3.85 and 4.23 minutes, respectively. nih.gov The validation of such methods often adheres to stringent guidelines, such as those from the United States Food and Drug Administration, ensuring accuracy and precision over a defined concentration range. nih.gov For example, the validated range for 3-hydroxypentanoic acid was 0.078–5 μg/mL and for 3-oxopentanoic acid was 0.156–10 μg/mL. nih.gov High recovery rates, often exceeding 88%, are achieved for both the analytes and the internal standards, with minimal matrix effects observed in biological samples like human plasma. nih.gov

The choice of mobile phase additives is critical in LC-MS. Volatile organic acids, such as formic acid, acetic acid, and difluoroacetic acid, are often employed to enhance ionization and improve the resolution of a wide array of molecules. lcms.cz These additives can counteract the ion-suppressing effects of other mobile phase components, like trifluoroacetic acid (TFA), which is commonly used in the analysis of proteins and peptides. lcms.cz The use of ultrapure reagents is paramount to ensure high signal-to-noise ratios, leading to reliable and high-performance results for both small and large molecule applications. lcms.cz

Table 1: LC-MS Parameters for Related Oxopentanoic Acids

Analyte Retention Time (min) Validated Concentration Range (μg/mL) Mean Recovery (%)
3-Hydroxypentanoic acid 3.85 0.078–5 92.3
3-Oxopentanoic acid 4.23 0.156–10 105.7
Internal Standard (Sulbactam) 5.11 N/A 99.4

Data derived from a study on non-fluorinated analogs. nih.gov

MALDI-TOF Analysis in Derivatization Studies

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful tool, particularly in derivatization studies aimed at enhancing the detection of specific functional groups. For carbonyl-containing compounds like this compound, derivatization can be employed to improve ionization efficiency and mass spectrometric response.

Several reagents are available for the derivatization of carbonyl groups, which can then be analyzed by MALDI-TOF MS. These include Dansylhydrazine, Amplifex Keto Reagent, 2-Picolylamine, Girard's reagent T, and Pentafluorophenylhydrazine. lcms.cz The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desire to introduce a fluorescent tag or a permanently charged moiety.

While specific MALDI-TOF studies on this compound are not extensively detailed in the provided context, the principles of MALDI-TOF analysis are broadly applicable. nih.gov The technique involves co-crystallizing the analyte with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxy-trans-cinnamic acid (HCCA), on a conductive plate. nih.gov A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. nih.gov This methodology has proven effective in various research areas, including the analysis of biomolecules and the identification of antimicrobial resistance. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key structural features: a carboxylic acid and a ketone.

Based on the IR spectrum of the non-fluorinated analog, 4-oxopentanoic acid (levulinic acid), we can predict the expected spectral regions of interest for its trifluorinated counterpart. nist.gov The spectrum of levulinic acid shows prominent peaks that can be assigned to specific vibrational modes.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad)
C=O (Ketone) Stretching ~1715
C=O (Carboxylic Acid) Stretching ~1700
C-F Stretching 1000-1400

The presence of the highly electronegative fluorine atoms in this compound would likely influence the exact positions of these absorption bands compared to the non-fluorinated analog. The strong electron-withdrawing effect of the trifluoromethyl group could shift the carbonyl stretching frequencies to higher wavenumbers.

Chromatographic Separation Techniques for Research Material Purification

The purification of this compound and related compounds from reaction mixtures is crucial for obtaining high-purity material for further research. Various chromatographic techniques are employed for this purpose, with the choice of method depending on the scale of the purification and the nature of the impurities.

Flash column chromatography on silica (B1680970) gel is a common method for the purification of related compounds. google.com In this technique, a solvent system, such as a mixture of ethyl acetate (B1210297) and heptane, is used to elute the components of the mixture through a column packed with silica gel. google.com The separation is based on the differential adsorption of the compounds to the silica gel.

For more challenging separations, particularly for resolving stereoisomers, High-Performance Liquid Chromatography (HPLC) is often utilized. Chiral HPLC analysis has been successfully used to determine the enantiomeric excess (ee) of products in asymmetric synthesis. google.com For instance, in the reduction of a related dioxo-heptanoic acid ester, different catalyst systems yielded products with varying enantiomeric excesses, which were quantified by chiral HPLC. google.com

The selection of the appropriate chromatographic technique and conditions is essential for achieving the desired level of purity for this compound, enabling its use in subsequent sensitive analytical and biological studies.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Hydroxypentanoic acid
3-Oxopentanoic acid
Sulbactam
Formic acid
Acetic acid
Difluoroacetic acid
Trifluoroacetic acid (TFA)
Dansylhydrazine
Amplifex Keto Reagent
2-Picolylamine
Girard's reagent T
Pentafluorophenylhydrazine
2,5-Dihydroxybenzoic acid (DHB)
α-Cyano-4-hydroxy-trans-cinnamic acid (HCCA)
4-Oxopentanoic acid (Levulinic acid)
Ethyl acetate
Heptane

Computational and Theoretical Investigations of 5,5,5 Trifluoro 4 Oxopentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) or other advanced methods, specifically elucidating the electronic structure and bonding characteristics of 5,5,5-Trifluoro-4-oxopentanoic acid, are not extensively documented in publicly accessible research. Such studies would typically provide insights into orbital energies, electron density distribution, molecular electrostatic potential maps, and natural bond orbital (NBO) analysis to understand the nature of intramolecular interactions and the effects of the trifluoromethyl group on the molecule's electronic properties. While some studies mention the use of these techniques on similar compounds, specific data tables and in-depth discussions for this compound are absent.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Similarly, dedicated molecular dynamics (MD) simulations focusing on the conformational landscape of isolated this compound are not found in the surveyed literature. Conformational analysis through MD simulations would reveal the molecule's flexibility, identify low-energy conformers, and analyze the dynamics of its rotatable bonds. This information is crucial for understanding its behavior in different environments and its ability to interact with biological targets.

Prediction of Spectroscopic Parameters and Reactivity Profiles

The computational prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, for this compound has not been a central theme of published research. While computational methods for predicting such spectra are well-established, their specific application to this compound with detailed spectral data and assignments is not available. mdpi.com Likewise, a comprehensive computational analysis of its reactivity profile, including the prediction of reactivity descriptors like Fukui functions or frontier molecular orbital energies to identify reactive sites, remains to be published.

Ligand-Binding Site Analysis in Biochemical Systems

While general methodologies for ligand-binding site analysis and molecular docking are widely used in drug discovery and molecular biology, nih.govbiorxiv.orgnih.govdergipark.org.trnih.gov specific studies detailing the interaction of this compound with various protein targets are scarce. Such analyses would involve docking the molecule into the active sites of specific enzymes or receptors to predict binding affinities, identify key interacting amino acid residues, and understand the molecular basis of its potential biological activity. Without dedicated studies, a detailed discussion on its ligand-binding characteristics in different biochemical systems cannot be provided.

Applications in Medicinal Chemistry and Life Sciences Research

Role as a Synthetic Intermediate for Bioactive Compounds

The utility of fluorinated building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical industries is a well-established principle in medicinal chemistry. nih.gov These building blocks are crucial for introducing fluorine into target structures, which can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. scispace.com

Precursor in the Synthesis of Fluorinated Amino Acids and Peptides

The incorporation of fluorine atoms or trifluoromethyl groups into amino acids and peptides is a key strategy for creating novel therapeutic agents and biological probes. researchgate.netprinceton.edu Fluorinated amino acids can act as enzyme inhibitors and can confer enhanced stability to peptides against enzymatic degradation. researchgate.net While 5,5,5-Trifluoro-4-oxopentanoic acid possesses a carbon skeleton amenable to transformation into amino acid structures, such as a fluorinated analogue of glutamic acid, specific, documented synthetic routes starting from this compound are not readily found in peer-reviewed literature. The synthesis of related structures, like 2-amino-5,5,5-trifluoro-4-oxopentanoic acid hydrochloride and (S)-4-Amino-5,5,5-trifluoropentanoic acid, indicates the feasibility of producing such derivatives, although the specific use of this compound as the direct precursor is not detailed. molport.comoakwoodchemical.com

Building Block for Heterocyclic Systems with Pharmacological Interest

Heterocyclic compounds are a cornerstone of modern pharmacology, forming the structural core of a vast number of drugs. nih.govnih.gov The introduction of fluorine or trifluoromethyl groups into these rings can lead to enhanced pharmacological activity. nih.gov Given its bifunctional nature (a ketone and a carboxylic acid), this compound could theoretically serve as a starting material for the construction of various fluorinated heterocyclic systems. However, specific examples of its use in creating heterocyclic compounds with demonstrated pharmacological interest are not prominently reported in scientific databases.

Investigations into Potential Biochemical Interactions

The study of how small molecules interact with biological systems is fundamental to drug discovery. This includes understanding their ability to inhibit enzymes or participate in metabolic processes.

Exploration of Enzyme Inhibition Properties

Fluorinated compounds are frequently investigated as potential enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of a molecule, potentially leading to tight binding with an enzyme's active site. nih.gov While derivatives of fluorinated compounds have shown inhibitory activity against various enzymes, such as α-glucosidase and diacylglycerol acyltransferase-1, there is a lack of specific studies focusing on the enzyme inhibition properties of this compound itself. nih.govnih.gov

Studies on its Participation in Metabolic Pathways

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Metabolomics studies are often used to identify how compounds are processed within biological systems and to discover new metabolic pathways. nih.govmdpi.com There is currently no specific research available that details the participation of this compound in any known metabolic pathways or its biotransformation products.

Contributions to Drug Discovery and Development Initiatives

Drug discovery is a complex process that relies on the availability of novel chemical entities and building blocks to generate new therapeutic leads. scienceopen.com The use of fluorinated building blocks is a dominant strategy in modern drug discovery, with a significant percentage of FDA-approved drugs containing fluorine. nih.gov While this compound is commercially available for research and development purposes, its specific contributions to published drug discovery and development programs have not been detailed in the scientific literature. scbt.compharmaffiliates.com Its potential lies in its structure as a trifluoromethyl-containing γ-keto acid, a motif that could be valuable for synthetic chemists aiming to create novel fluorinated drug candidates.

Applications in Biomaterial Science and Protein Engineering

In the fields of biomaterial science and protein engineering, this compound serves as a precursor for the synthesis of noncanonical, fluorinated amino acids. The incorporation of these specialized amino acids into peptides and proteins can dramatically enhance their structural and functional properties. nih.govnih.gov

A primary application is the improvement of protein stability. nih.gov Introducing extensively fluorinated amino acids into the hydrophobic core of a protein has been shown to significantly increase its stability against thermal unfolding, chemical denaturation, and degradation by proteases. nih.gov This enhanced stability is largely attributed to the increase in the buried hydrophobic surface area that accompanies fluorination. nih.gov While the fluorinated residues are larger than their hydrocarbon counterparts, they can be accommodated within the protein structure with minimal perturbation. nih.gov

Furthermore, the trifluoromethyl group can be used as a reporter tag for ¹⁹F-NMR spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions. nih.gov By strategically incorporating an amino acid synthesized from this compound, researchers can introduce a ¹⁹F label into a specific site within a protein. This allows for detailed investigation of the protein's local environment and conformational changes upon binding to other molecules.

The reactive carbonyl group in this compound also presents opportunities for its use as a chemical reagent for the post-translational modification of proteins. nih.govresearchgate.net This could involve covalently attaching the trifluoromethyl-containing moiety to specific amino acid side chains, such as lysine or cysteine, thereby altering the protein's properties or introducing a probe for further analysis. The ability to create more robust and stable proteins has significant implications for the development of protein-based therapeutics, biosensors, and other biotechnological applications. researchgate.net

Table 2: Effects of Incorporating Fluorinated Amino Acids on Protein Properties

Property Effect of Fluorination Reference
Thermal Stability Significantly increased melting temperature (Tm). nih.govnih.gov
Chemical Stability Enhanced resistance to denaturation by chemical agents. nih.gov
Proteolytic Resistance Increased resistance to degradation by proteases. nih.gov
Structural Integrity Minimal perturbation to the overall protein fold. nih.gov
Hydrophobicity Increased hydrophobicity of the local environment. nih.gov

Catalytic Applications and Ligand Design Research

Evaluation as a Component in Catalytic Systems

Research into the catalytic applications of 5,5,5-Trifluoro-4-oxopentanoic acid has included its use in promoting specific chemical reactions, such as oxime ligation. This compound has been studied as a catalyst to facilitate the formation of an oxime bond, a key reaction in bioconjugation and chemical biology.

In one notable application, this compound was investigated for its ability to promote the conjugation of molecules to RNA through oxime ligation. rsc.org The study highlighted the compound's role in facilitating this specific type of chemical bond formation.

Table 1: Catalyst-Promoted Oxime Conjugation

Reactants Catalyst Product Application Area
RNA with a reactive carbonyl group This compound RNA-conjugate Bioconjugation

This application underscores the potential of this compound to act as a catalyst in specialized organic reactions, particularly where the formation of specific covalent bonds is desired under mild conditions suitable for biological molecules.

Investigation as a Ligand for Metal Complexes in Organic Transformations

A thorough review of available scientific literature indicates a significant gap in research concerning the investigation of this compound as a ligand for metal complexes in organic transformations. While the molecular structure of the compound, featuring both a ketone and a carboxylic acid group, suggests potential for chelation and coordination with metal centers, dedicated studies on the synthesis, characterization, and catalytic activity of such metal complexes are not readily found in published research. The presence of the electron-withdrawing trifluoromethyl group could modulate the electronic properties of any resulting metal complex, a feature often explored in ligand design for catalysis. However, specific examples or detailed investigations into its use in this capacity are not currently available.

Mechanistic Studies of Catalyzed Reactions Involving the Compound

Consistent with the limited research on its role as a ligand, there is a corresponding absence of mechanistic studies for catalyzed reactions involving this compound as a key component of a metal-based catalyst. Mechanistic investigations are crucial for understanding the role of a ligand in a catalytic cycle, including its influence on reaction rates, selectivity, and catalyst stability. Without established examples of its use in metal-catalyzed organic transformations, the scientific community has not yet reported on the mechanistic pathways that would be operative.

Future Directions and Emerging Avenues in 5,5,5 Trifluoro 4 Oxopentanoic Acid Research

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 5,5,5-Trifluoro-4-oxopentanoic acid, the development of asymmetric synthetic routes to access chiral derivatives is a significant and promising research avenue. While methodologies for the asymmetric synthesis of the parent acid are not yet established, research on related trifluoromethyl ketones and β-keto esters provides a clear roadmap for future investigations.

A key area of exploration will be the asymmetric hydrogenation of the ketone functionality. Catalytic systems, particularly those based on iridium, have proven highly effective for the asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral secondary 2,2,2-trifluoroethanols with high enantioselectivity. rsc.org Future work will likely focus on adapting these catalysts for the selective reduction of the ketone in this compound or its ester derivatives, which could provide access to chiral γ-hydroxy-α-trifluoromethyl acids.

Another promising approach is the enantioselective trifluoromethylation of β-keto esters. nih.gov While this would lead to a different substitution pattern, the principles of using chiral metal complexes, such as those based on nickel or palladium, to control the stereochemistry of reactions involving β-dicarbonyl compounds are highly relevant. nih.gov Research into chiral catalysts that can mediate the enantioselective synthesis of related β-keto esters and amides through dynamic kinetic resolution also presents a viable strategy. nih.gov The development of organocatalytic methods, for instance, using Takemoto-type thiourea catalysts for cross-aldol reactions of trifluoromethyl ketone hydrates, could also be adapted to generate chiral derivatives of this compound. rsc.org

The table below summarizes potential asymmetric synthetic strategies applicable to this compound based on research on analogous compounds.

Asymmetric StrategyCatalyst TypePotential Chiral Product
Asymmetric HydrogenationIridium-based complexesChiral γ-hydroxy-α-trifluoromethyl acid/ester
Enantioselective TrifluoromethylationChiral metal complexes (e.g., Ni, Pd)Chiral trifluoromethylated dicarbonyl compounds
Dynamic Kinetic ResolutionRuthenium-based complexesChiral α-substituted-β-hydroxy esters/amides
Asymmetric Aldol (B89426) ReactionOrganocatalysts (e.g., thiourea-based)Chiral α-trifluoromethyl tertiary alcohols

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of this compound is largely dictated by its two functional groups. While classical transformations are expected, future research is likely to delve into more unconventional reactivity patterns, particularly those enabled by modern synthetic methods like photocatalysis.

The trifluoromethyl ketone moiety is a prime candidate for photocatalytic transformations . Recent studies have demonstrated the visible-light photocatalytic radical addition of bromotrifluoroacetone to olefins, providing a route to aliphatic trifluoromethyl ketones. chemrxiv.orgrsc.org This suggests that this compound could serve as a precursor for novel radical-based C-C bond-forming reactions. For instance, photocatalytic activation could lead to the generation of a trifluoroacetonyl radical that could be coupled with various alkenes or alkynes, leading to a diverse range of functionalized derivatives. The combination of photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow systems also presents an innovative approach to synthesizing chiral trifluoromethylated alcohols. elsevierpure.com

Furthermore, the exploration of decarboxylative functionalization of the carboxylic acid group represents another exciting frontier. While not yet reported for this specific molecule, such transformations are a staple of modern organic synthesis and could be used to introduce a variety of functional groups at the terminus of the molecule.

The development of novel cyclization reactions is also a promising area. The bifunctional nature of this compound makes it an ideal substrate for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Integration into Advanced Materials Science

The incorporation of fluorine, and specifically trifluoromethyl groups, into polymers can dramatically alter their properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique surface properties. wikipedia.org this compound, with its polymerizable carboxylic acid handle and a trifluoromethyl group, is a promising monomer for the synthesis of novel fluorinated polymers.

Future research in this area will likely focus on the synthesis of fluorinated polyesters and polyamides . The polymerization of this compound, either through self-condensation or copolymerization with other monomers, could yield polymers with tailored properties. For instance, trifluoromethyl-functionalized poly(lactic acid) has been shown to exhibit increased hydrophobicity and enhanced hemocompatibility, making it a candidate for biomedical applications such as cardiovascular medical devices. nih.govbohrium.comacs.org This suggests that polymers derived from this compound could find use in medical implants, coatings, and drug delivery systems. researchgate.netresearchgate.net

The unique properties of fluoropolymers, such as low surface energy and hydrophobicity, also make them suitable for applications in advanced coatings, membranes, and electronics. researchgate.netacs.org Research into the synthesis and characterization of polymers derived from this compound will be crucial to unlocking their potential in these areas. The table below outlines potential properties and applications of polymers incorporating this trifluoromethylated monomer.

Polymer TypePotential Enhanced PropertiesPotential Applications
PolyestersIncreased hydrophobicity, thermal stability, hemocompatibilityBiomedical implants, drug delivery, specialty coatings
PolyamidesChemical resistance, thermal stabilityHigh-performance textiles, engineering plastics
CopolymersTunable surface energy, biocompatibilityMedical device coatings, separation membranes

Comprehensive Biological Profiling and Target Identification

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, acting as transition-state analogs for serine, cysteine, and metalloproteases. nih.govnih.govacs.org The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates the formation of stable hemiacetal or hemiketal adducts with active site residues. nih.gov This positions this compound as a lead compound for the development of novel enzyme inhibitors.

A significant future direction will be the comprehensive biological profiling of this compound and its derivatives to identify potential therapeutic targets. This will involve screening against a wide range of enzymes, particularly proteases and esterases, to determine its inhibitory activity and selectivity. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of a library of compounds with varying substituents to probe structure-activity relationships. For instance, trifluoromethyl ketone-containing histone deacetylase (HDAC) inhibitors have shown class-dependent mechanisms of action, highlighting the potential for developing selective inhibitors. semanticscholar.orgresearchgate.net

To elucidate the mechanism of action and identify the specific protein targets of bioactive derivatives, activity-based protein profiling (ABPP) will be an invaluable tool. researchgate.netnih.govwikipedia.org ABPP utilizes chemical probes that covalently label the active sites of enzymes, allowing for their identification and quantification in complex biological systems. wikipedia.orgplantchemetics.orgbitesizebio.com By designing and synthesizing ABPP probes based on the this compound scaffold, researchers can identify its protein interactors on a proteome-wide scale. This approach can help in target deconvolution for compounds identified through phenotypic screens and provide a deeper understanding of their biological effects. criver.com

Furthermore, investigating the metabolic stability of compounds derived from this compound will be crucial for their development as therapeutic agents. The trifluoromethyl group is known to block metabolic oxidation, which can lead to improved pharmacokinetic profiles. nih.gov

Q & A

Q. What are the critical storage and handling protocols for 5,5,5-Trifluoro-4-oxopentanoic acid to ensure experimental integrity?

  • Methodological Answer: The compound should be stored under refrigeration (2–8°C) and transported with ice packs to minimize thermal degradation. Its trifluoromethyl and ketone groups make it sensitive to hydrolysis, so anhydrous conditions are recommended during use. Storage stability tests under varying temperatures (e.g., 25°C vs. 4°C) should be conducted to validate shelf life .

Q. How can researchers verify the purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • NMR Analysis: Use 19F^{19}\text{F} NMR to confirm the presence of the trifluoromethyl group (δ ~ -60 to -70 ppm). 1H^{1}\text{H} NMR can identify the ketone proton (δ 2.5–3.5 ppm).
  • LC-MS: Employ reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) for separation. MS in negative ion mode enhances detection of the deprotonated [M-H]^- ion (m/z 170.09).
  • Reference Standards: Cross-validate against certified reference materials (CRMs) when available .

Advanced Research Questions

Q. What synthetic strategies mitigate side reactions (e.g., decarboxylation or CF3_3 group hydrolysis) during derivatization of this compound?

  • Methodological Answer:
  • Temperature Control: Conduct reactions below 0°C to suppress decarboxylation.
  • Protecting Groups: Use silylating agents (e.g., TMSCl) to protect the ketone, reducing unwanted nucleophilic attack on the CF3_3 group.
  • Catalysis: Organocatalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency in esterification reactions.
  • Work-Up: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products from hydrolyzed byproducts .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in enzymatic or abiotic redox systems?

  • Methodological Answer: The strong electron-withdrawing nature of the CF3_3 group increases the electrophilicity of the adjacent ketone, accelerating nucleophilic additions (e.g., in Schiff base formation). However, steric hindrance from CF3_3 may reduce enzyme-binding efficiency in biocatalytic studies. To assess this:
  • Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., 4-oxopentanoic acid).
  • Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and identify steric clashes in enzyme active sites .

Q. What are the challenges in quantifying trace-level this compound in biological matrices, and how can they be addressed?

  • Methodological Answer:
  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from proteins and lipids.
  • Matrix Effects: Employ isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for ion suppression in LC-MS/MS.
  • Detection Limits: Optimize MRM transitions (e.g., m/z 170 → 127 for quantification) and validate with spiked recovery experiments (80–120% acceptable range) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound across literature sources?

  • Methodological Answer:
  • Source Validation: Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook).
  • Experimental Replication: Measure properties using standardized methods (e.g., ASTM distillation for boiling point).
  • Error Analysis: Compare purity levels across studies; impurities like residual solvents can significantly alter observed properties .

Experimental Design Considerations

Q. What in silico tools are effective for predicting the environmental fate or toxicity of this compound?

  • Methodological Answer:
  • QSAR Models: Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50_{50} for fish).
  • Molecular Dynamics: Simulate interactions with biological membranes to assess bioaccumulation potential.
  • Limitations: Validate predictions with experimental data (e.g., OECD 301F biodegradation tests) due to fluorinated compounds’ unique behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.